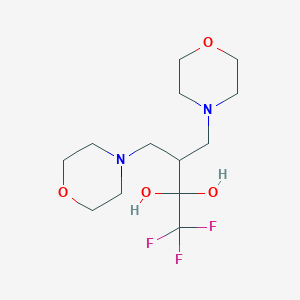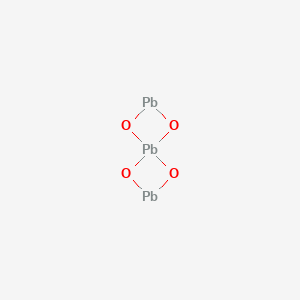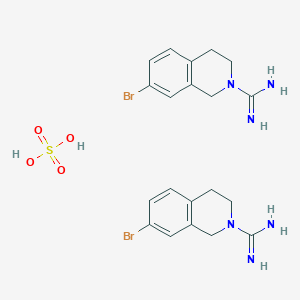
Azul de metileno leuco benzoilado
Descripción general
Descripción
Synthesis Analysis
BLMB decomposes in the presence of attapulgus clay or silica gel, leading to the formation of methylene blue and other derivatives. This process is influenced by factors such as solvent type and is suggested to involve photon-induced free radical reactions (Potts, Wood, & Cook, 1972).
Molecular Structure Analysis
The molecular structure of BLMB and its derivatives plays a crucial role in its chemical behavior. The formation of methylene blue from BLMB involves the transformation of colorless products into blue dye, indicating changes in molecular structure under certain conditions (Potts, Wood, & Cook, 1972).
Chemical Reactions and Properties
BLMB is involved in various chemical reactions, including photocatalytic dechlorination processes and reactions with inorganic salts. These reactions demonstrate the compound's ability to interact with different substances and its potential for environmental remediation applications (Izadifard, Langford, & Achari, 2010).
Physical Properties Analysis
The physical properties of BLMB, such as its solubility and interaction with solvents, influence its behavior in various processes. For example, its decomposition in the presence of solvents and adsorbents highlights the importance of physical properties in determining its stability and reactivity (Potts, Wood, & Cook, 1972).
Chemical Properties Analysis
BLMB's chemical properties, including its reactivity with other chemicals and its role in catalytic processes, are crucial for understanding its applications. Its ability to undergo photoreduction and participate in dye-sensitized photocatalytic reactions demonstrates its potential in chemical synthesis and environmental applications (Izadifard, Langford, & Achari, 2010).
Aplicaciones Científicas De Investigación
Cambio de color reversible
El Azul de metileno leuco benzoilado (BLMB) se ha utilizado en el desarrollo de un sistema de cambio de color reversible . Este sistema, que involucra la hidrogenación y oxidación del Azul de metileno (MB) y el Azul de metileno leuco (LMB), exhibe una notable reversibilidad y estabilidad . El sistema de cambio de color podría encontrar aplicaciones potenciales en el envasado de alimentos, la detección y las transformaciones orgánicas .
Fotorreducción
BLMB se ha estudiado por sus propiedades de fotorreducción . La muestra de poliacrilato fotorreducido presenta un comportamiento de fotorreducción reversible debido a los procesos cíclicos de oxidación en el aire y reducción en nitrógeno al exponerse a los rayos UV . Esta propiedad tiene aplicaciones potenciales en sensores, almacenamiento de datos, dispositivos electrónicos, etc. .
Histología
Como un tinte de trifenilmetano, BLMB ofrece estabilidad, solubilidad en agua y una amplia gama de aplicaciones . Se ha utilizado en varios procesos científicos, incluida la histología , donde se usa para teñir muestras biológicas, lo que permite la visualización de tejidos y células bajo un microscopio .
Inmunohistoquímica
Mecanismo De Acción
Benzoyl Leuco Methylene Blue (BLMB) is a well-established organic dye with a broad range of applications . This article aims to provide a comprehensive overview of the mechanism of action of BLMB, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that blmb interacts with photons during the copying process
Mode of Action
The mode of action of BLMB involves a color-forming decomposition process. This process is induced by photons and proceeds via free radicals . In a reducing environment, BLMB can be reduced to a colorless form through a hydrogenation reaction . Upon exposure to an oxidizing environment, it can switch back to its initial blue color by oxidative dehydrogenation .
Biochemical Pathways
The color-forming decomposition process of blmb is known to involve photon-induced reactions and free radical mechanisms
Result of Action
The primary result of BLMB’s action is the color change it undergoes during the copying process. This color change is due to the color-forming decomposition of BLMB, which is induced by photons and proceeds via free radicals . The color change makes BLMB useful as a color-forming agent in colorless copying paper .
Action Environment
The action of BLMB is influenced by the environmental conditions. In a reducing environment, BLMB can be reduced to a colorless form, and in an oxidizing environment, it can revert to its initial blue color . Therefore, the action, efficacy, and stability of BLMB are significantly influenced by the surrounding environmental conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGBYDCVNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061639 | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249-97-4 | |
| Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene blue leucobenzoyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl leuco methylene blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Benzoyl Leuco Methylene Blue function in carbonless copying paper?
A1: BLMB acts as a color developer in the acceptor sheet of carbonless copying paper [, ]. Upon contact pressure, BLMB reacts with acidic components present in the capsule layer, leading to a chemical transformation that generates a colored compound, Methylene Blue, thereby producing the desired image []. This process is based on the ability of BLMB to undergo a color change in the presence of an acidic developer.
Q2: What is known about the interaction of Benzoyl Leuco Methylene Blue with acid-treated montmorillonite in carbonless copying papers?
A2: Research suggests that BLMB, when applied to acid-treated montmorillonite (a common component of carbonless paper), is primarily intercalated within the interlayers of the montmorillonite structure [, ]. This intercalation contributes to several desirable properties of the final product, including:
- Improved Light Resistance: The protected environment within the montmorillonite interlayers may shield the color-developed form of BLMB from degradation by light, thus increasing the longevity of the image [].
Q3: Are there any known factors influencing the stability of the color developed from Benzoyl Leuco Methylene Blue in applications like carbonless copying paper?
A3: Yes, research indicates that the stability of the color developed from BLMB can be influenced by several factors, including:
- Surface Acidity: Higher surface acidity of the clay material used in the carbonless paper can lead to increased resistance of the color-developed form of BLMB to displacement by water vapor [].
- Presence of Cations: The type and concentration of cations present in the system can impact the stability of the color-developed form of BLMB, likely through interactions with the clay material or the dye itself [].
- Exposure to Light: Prolonged exposure to light can cause fading of the color-developed form of BLMB, possibly due to photochemical degradation reactions []. Researchers found that this fading process might involve singlet oxygen, produced by the dye itself, attacking its own structure. This process can be slowed down by adding singlet oxygen quenchers [].
Q4: What are the alternatives to Benzoyl Leuco Methylene Blue in carbonless copying paper?
A4: Crystal violet lactone (CVL) is another common leuco dye used in carbonless copying paper, often in conjunction with BLMB [, , ]. While CVL provides a rapid color change, BLMB is known for its slower development, leading to a more stable and longer-lasting image []. Some research suggests that specific types of lithium-exchanged and heat-treated montmorillonite clays can produce stable and intense images with CVL alone, potentially reducing the reliance on secondary dyes like BLMB [].
Q5: Are there any analytical techniques used to study Benzoyl Leuco Methylene Blue and its reactions?
A5: Several analytical techniques have been employed to study BLMB and its behavior:
- XRD (X-ray Diffraction): This technique has been used to study the intercalation of BLMB into the interlayer spaces of montmorillonite in carbonless copying papers [, ].
- High-resolution Transmission Electron Microscopy (HRTEM): HRTEM provides visual evidence of BLMB intercalation within the montmorillonite structure, offering insights into the physical interaction between these components [].
- Voltammetry: BLMB can be utilized in a voltammetric assay to assess antioxidant and lipoxygenase inhibition activities. The method relies on the reaction of BLMB with hydroperoxide (generated by soybean lipoxygenase) to produce methylene blue, which is then detected electrochemically []. This method highlights BLMB's utility in studying enzyme activity and screening for potential inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)



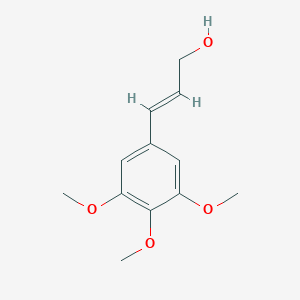

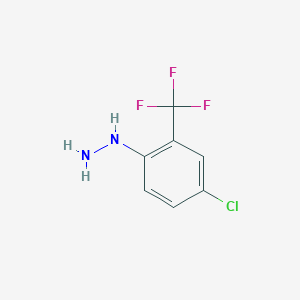
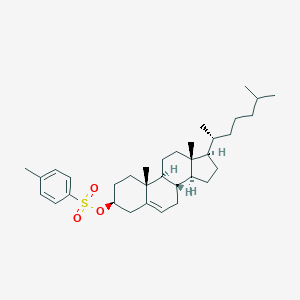
![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
